molecular formula C6H8N2OS B1236826 Proline thiohydantoin CAS No. 61160-12-1

Proline thiohydantoin

Cat. No. B1236826
CAS RN: 61160-12-1
M. Wt: 156.21 g/mol
InChI Key: ZVDTVBBUOZQAAW-BYPYZUCNSA-N
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Description

Proline thiohydantoin is a compound that is often used as a reference standard for the development of C-terminal sequencing . It is prepared using a straightforward method involving the reaction of proline with trimethylsilylisothiocyanate (TMS-ITC) .


Synthesis Analysis

Proline thiohydantoin is synthesized through a simple and efficient method. The process involves the reaction of proline with trimethylsilylisothiocyanate (TMS-ITC). The product is then characterized by amino acid analysis, UV spectrum, mass spectrometry, and NMR . Another method involves activation by acetyl chloride in TFA followed by derivatization with ammonium thiocyanate .


Molecular Structure Analysis

The molecular structure of proline thiohydantoin is characterized by a unique thiohydantoin (TH) ring system . This structure is crucial for its function and applications in various fields.


Chemical Reactions Analysis

The chemical reactions involved in the formation of proline thiohydantoin have been studied extensively. Different reaction conditions were investigated, and a chemical mechanism scheme of proline thiohydantoin was presented . The yields for the formation of proline thiohydantoin were found to be up to 60%, depending on the peptide sequence .

Scientific Research Applications

C-Terminal Sequencing of Proteins and Peptides

Proline thiohydantoin plays a significant role in the C-terminal sequencing of proteins and peptides. It is used as a reference standard in developing C-terminal sequencing procedures, where it's formed by the reaction of acetylproline with ammonium thiocyanate. This process is crucial for the identification and analysis of protein structures, as it allows for the sequencing of proteins from the carboxy-terminus, using isothiocyanate reagents to produce amino acid thiohydantoin derivatives (Inglis et al., 1992). Additionally, proline thiohydantoin has been successfully applied in automated C-terminal sequence analysis of polypeptides, particularly those containing C-terminal proline (Bailey et al., 1995).

Role in Plant Stress Resistance

Proline thiohydantoin, derived from proline, is indirectly related to plant stress resistance. Proline, one of the major organic osmolytes in plants, accumulates in response to environmental stresses such as drought, salinity, and extreme temperatures. This accumulation is thought to have positive effects on enzyme and membrane integrity and contributes to osmotic adjustment in stressed plants. The relationship between proline accumulation and plant stress tolerance is an area of ongoing research, with implications for improving crop resilience (Ashraf & Foolad, 2007).

Chemical Synthesis and Pharmaceutical Applications

Thiohydantoins, including proline thiohydantoin, are important in pharmaceutical chemistry. They exist in various pharmacologically active molecules and serve as intermediates in organic synthesis for preparing biologically active compounds. Their chemical properties and reactions are integral to the development of therapeutic drugs, highlighting their significance in pharmaceutical research and drug design (Mezoughi et al., 2021).

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of thiohydantoin derivatives, including proline thiohydantoin. These compounds have shown potential in combating various bacterial strains, highlighting their relevance in addressing antibiotic resistance and developing new antimicrobial agents (Kania et al., 2022).

Safety and Hazards

While specific safety and hazard information for proline thiohydantoin is not available, it’s important to handle all chemicals with care. For example, L-Proline, a related compound, may cause eye irritation and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

(7aS)-3-sulfanylidene-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c9-5-4-2-1-3-8(4)6(10)7-5/h4H,1-3H2,(H,7,9,10)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDTVBBUOZQAAW-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC(=S)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C(=O)NC(=S)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40976674
Record name 1-Hydroxy-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40976674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Proline thiohydantoin

CAS RN

61160-12-1
Record name Proline thiohydantoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061160121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hydroxy-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40976674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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